molecular formula C10H13NO4 B1614476 2,6-Diethoxyisonicotinic acid CAS No. 5397-75-1

2,6-Diethoxyisonicotinic acid

Cat. No.: B1614476
CAS No.: 5397-75-1
M. Wt: 211.21 g/mol
InChI Key: OFJQIZRFVUOCFM-UHFFFAOYSA-N
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Description

2,6-Diethoxyisonicotinic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJQIZRFVUOCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277797
Record name 2,6-Diethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-75-1
Record name NSC4259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Profiling of 2,6-Diethoxyisonicotinic Acid: A Roadmap for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic agent is governed by a complex interplay of factors. Among the most critical are its physicochemical properties.[1][2] These intrinsic characteristics not only dictate the molecule's behavior in biological systems but also profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1][2][3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding and early characterization of these properties are paramount to navigating the challenging path of bringing a new chemical entity (NCE) to the clinic.

This technical guide provides a detailed framework for the physicochemical characterization of 2,6-diethoxyisonicotinic acid, a novel compound with potential therapeutic applications. While specific experimental data for this molecule is not yet extensively available in the public domain, this document will serve as a comprehensive roadmap. We will leverage data from structurally analogous compounds and established analytical methodologies to predict its likely properties and provide detailed, field-proven protocols for their empirical determination. The focus will be on not just the "what" but the "why" – elucidating the rationale behind experimental choices and the interpretation of the resulting data in the context of drug development.

Molecular Structure and Predicted Physicochemical Landscape

The chemical structure of this compound, with its pyridine core, carboxylic acid moiety, and two ethoxy groups, suggests a unique combination of properties. The carboxylic acid group will impart acidic characteristics, while the pyridine nitrogen introduces a basic center. The ethoxy groups will contribute to its lipophilicity. Based on analogous structures like 2,6-dimethoxyisonicotinic acid and 2,6-dihydroxyisonicotinic acid, we can anticipate the key physicochemical parameters that will require thorough investigation.

Physicochemical PropertyPredicted Significance for this compound
Solubility The interplay between the polar carboxylic acid and the lipophilic ethoxy groups will determine its solubility in both aqueous and organic media, impacting formulation and bioavailability.
pKa (Acid Dissociation Constant) The pKa of the carboxylic acid and the pyridine nitrogen will dictate the molecule's ionization state at different physiological pH values, influencing its absorption and distribution.
Melting Point A key indicator of purity and solid-state stability, important for manufacturing and storage.
Lipophilicity (LogP/LogD) The balance between its hydrophilic and lipophilic character will be a crucial determinant of its ability to cross biological membranes.

I. Solubility Determination: A Gateway to Bioavailability

Aqueous solubility is a critical early indicator of a compound's potential for oral bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance.

Predicted Solubility Profile

Based on the structure of this compound, it is expected to exhibit pH-dependent solubility. At acidic pH, the carboxylic acid will be protonated, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt. Conversely, at very low pH, the pyridine nitrogen may become protonated, potentially increasing solubility. The presence of the ethoxy groups will likely render it less soluble in water compared to its dihydroxy analogue.

Experimental Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound, providing a definitive measure of its intrinsic solubility.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into several glass vials.

  • Solvent Addition: To each vial, add a precise volume of a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid at pH 1.2, and simulated intestinal fluid at pH 6.8).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of excess solid material is crucial.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Determine the concentration against a standard curve of known concentrations of this compound.

Causality Behind Experimental Choices:

  • Thermodynamic vs. Kinetic Solubility: We opt for thermodynamic solubility to understand the true equilibrium state, which is more relevant for predicting in vivo dissolution under steady-state conditions.

  • Choice of Buffers: Using buffers that mimic physiological conditions provides a more accurate prediction of how the compound will behave in the body.

  • Equilibration Time: A 24-48 hour incubation ensures that the dissolution process has reached a true equilibrium.

II. pKa Determination: Understanding the Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center, determining the pKa values is essential for predicting its charge state across the physiological pH range.

Predicted pKa Values

The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pKa of the pyridine nitrogen is anticipated to be lower than that of pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing effect of the carboxylic acid and ethoxy groups.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.[6][7][8]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[6][8]

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa and a strong acid (e.g., 0.1 M HCl) for the basic pKa. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

Causality Behind Experimental Choices:

  • Potentiometry: This method directly measures the change in hydrogen ion concentration, providing a fundamental and accurate determination of the pKa.[6][7]

  • Co-solvent: For compounds with limited aqueous solubility, a co-solvent is necessary. However, it's important to note that the apparent pKa may shift, and extrapolation to purely aqueous conditions may be required for some applications.

  • Standardized Titrant: The use of a precisely standardized titrant is crucial for the accurate determination of the equivalence point and, consequently, the pKa.

III. Melting Point Determination: A Measure of Purity and Stability

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.

Predicted Melting Point

Based on analogous compounds like 2,6-dimethoxyisonicotinic acid (melting point 152-156°C), a relatively high melting point can be expected for this compound, indicative of a stable crystalline lattice.[9] A broad melting range would suggest the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and straightforward method for determining the melting point of a solid.[10]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[10][11][12]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[11][12][13]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.[10]

  • Heating and Observation: Heat the sample at a controlled rate (a rapid initial heating to approach the expected melting point, followed by a slower rate of 1-2°C per minute near the melting point).[11][13]

  • Melting Range Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).[13]

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution and a more accurate melting point reading.[11][12]

  • Slow Heating Rate: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, leading to a precise determination of the melting range.[11][13]

  • Sharp Melting Range: A narrow melting range (0.5-1.5°C) is a strong indicator of high purity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and pKa determination.

G cluster_solubility Solubility Determination Workflow A Weigh Compound B Add Buffer A->B C Equilibrate (24-48h) B->C D Centrifuge C->D E Analyze Supernatant (HPLC) D->E F Quantify Concentration E->F G cluster_pka pKa Determination Workflow A Prepare Solution B Calibrate pH Electrode A->B C Titrate with Acid/Base A->C B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence E->F

Caption: Workflow for Potentiometric pKa Determination.

Conclusion: A Path Forward for this compound

The physicochemical characterization of a novel compound like this compound is a critical first step in its journey as a potential drug candidate. While direct experimental data is not yet widely available, a systematic approach based on established methodologies and an understanding of its structural analogues provides a robust framework for its evaluation. The protocols and insights provided in this guide are designed to empower researchers to generate high-quality, reproducible data that will be instrumental in making informed decisions throughout the drug development process. A thorough understanding of its solubility, pKa, and melting point will lay the essential groundwork for subsequent formulation, ADME, and efficacy studies, ultimately determining its therapeutic potential.

References

  • Sarex. (n.d.). 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Unknown. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 2,6-Dimethoxyisonicotinic acid. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
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  • Unknown. (n.d.).
  • MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved from [Link]

  • Unknown. (n.d.).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Journal of Bio Innovation. (n.d.). physicochemical property of drug molecules with respect to drug actions.
  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • Unknown. (2020, June 19).
  • CSUB. (n.d.).
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
  • ResearchGate. (2025, August 6). From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

Sources

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 2,6-Diethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and methodologies for characterizing 2,6-Diethoxyisonicotinic acid using UV-Vis spectrophotometry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this heterocyclic compound.

Introduction: The Significance of Spectroscopic Characterization

This compound, a derivative of isonicotinic acid, belongs to a class of pyridine-based heterocyclic compounds. Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel pharmaceuticals and functional materials.[1][2] The arrangement of ethoxy groups at the 2 and 6 positions of the pyridine ring, along with the carboxylic acid at the 4 position, imparts unique electronic and physicochemical properties to the molecule.

UV-Vis absorption spectroscopy is a fundamental, non-destructive analytical technique that provides critical insights into the electronic structure of a molecule.[3] By measuring the absorption of ultraviolet and visible light, we can identify the electronic transitions within the molecule, which are directly related to its conjugation and the presence of specific chromophores. This information is invaluable for:

  • Structural Elucidation and Confirmation: The UV-Vis spectrum serves as a fingerprint, offering preliminary confirmation of the molecular structure.

  • Quantitative Analysis: Based on the Beer-Lambert Law, the absorbance is directly proportional to the concentration, making UV-Vis a powerful tool for quantification in various matrices.[4]

  • Physicochemical Property Determination: Spectroscopic data can be used to study solvent-solute interactions, acid-base equilibria (pKa determination), and reaction kinetics.

  • Purity Assessment: The presence of impurities with significant UV absorption can be readily detected.

This guide will delve into the theoretical underpinnings of the UV-Vis absorption of this compound, provide a detailed experimental protocol for its spectral acquisition, and discuss the interpretation of the resulting data.

Theoretical Framework: Electronic Transitions in this compound

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its aromatic pyridine ring and the influence of its substituents. The primary chromophore is the pyridine ring, which gives rise to characteristic π→π* and n→π* transitions.

  • π→π Transitions:* These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital. In aromatic systems like pyridine, these transitions typically result in strong absorption bands. The extent of conjugation in the molecule significantly influences the energy (and thus the wavelength) of these transitions.[5]

  • n→π Transitions:* These are lower-energy transitions of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions.

The substituents on the pyridine ring play a crucial role in modulating these transitions:

  • Ethoxy Groups (-OCH₂CH₃): As electron-donating groups, the ethoxy substituents will interact with the π system of the pyridine ring, leading to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands.

  • Carboxylic Acid Group (-COOH): This group can act as both a π-electron withdrawing group and can participate in acid-base equilibria. Its state of protonation will significantly impact the electronic distribution in the ring and, consequently, the UV-Vis spectrum.

The interplay of these electronic effects determines the specific absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum

This section outlines a robust, self-validating protocol for obtaining the UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation
  • Analyte: this compound (purity ≥ 98%)

  • Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of ≤ 2 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol) in a volumetric flask. This creates a stock solution of approximately 100 µg/mL. The choice of solvent is critical; methanol is often a good starting point for isonicotinic acid derivatives due to its polarity and UV transparency.[6]

    • Causality: A stock solution allows for precise dilutions to working concentrations and minimizes weighing errors.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µg/mL. The optimal concentration will yield an absorbance maximum in the range of 0.5-1.5 AU, ensuring high signal-to-noise while remaining within the linear range of the detector.

    • Causality: Working within the linear dynamic range of the instrument is essential for accurate quantitative analysis and determination of molar absorptivity.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the wavelength range to 200-400 nm.

    • Fill a quartz cuvette with the same solvent used to prepare the working solutions. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference beams and perform a baseline correction.

    • Causality: Baseline correction subtracts the absorbance of the solvent and any optical artifacts from the cuvette, ensuring that the final spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

    • Place the sample cuvette in the sample beam and acquire the absorption spectrum.

    • Causality: Rinsing the cuvette with the sample solution prevents dilution errors.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance at each λmax.

    • If performing a quantitative analysis, plot a calibration curve of absorbance versus concentration.

Investigating Solvent and pH Effects

To build a comprehensive understanding of the compound's spectroscopic behavior, it is crucial to investigate the effects of the chemical environment.

  • Solvatochromism Study:

    • Prepare working solutions of this compound in a series of solvents with varying polarities (e.g., hexane (non-polar), acetonitrile (polar aprotic), ethanol (polar protic), and water (polar protic)).

    • Acquire the UV-Vis spectrum in each solvent, noting any shifts in λmax.

    • Causality: Solvent polarity can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the absorption wavelength.[7][8] Polar solvents, especially those capable of hydrogen bonding, can interact with the lone pair of electrons on the nitrogen atom, affecting the n→π* transition.[7]

  • pH Dependence Study:

    • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7, 9, and 11).

    • Prepare a working solution of the analyte in each buffer and acquire the UV-Vis spectrum.

    • Causality: The carboxylic acid moiety of this compound will be protonated at low pH and deprotonated at high pH. This change in ionization state alters the electronic properties of the entire molecule, leading to predictable shifts in the absorption spectrum.[9][10] This experiment can also be used to estimate the pKa of the compound.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation stock Prepare Stock Solution (100 µg/mL in Methanol) dilute Dilute to Working Concentrations (1-20 µg/mL) stock->dilute setup Instrument Setup & Baseline Correction dilute->setup measure Measure Sample Spectrum (200-400 nm) setup->measure identify Identify λmax measure->identify solvent Solvent Effects Study (Varying Polarity) identify->solvent ph pH Dependence Study (Buffered Solutions) identify->ph

Caption: Experimental workflow for acquiring and analyzing the UV-Vis spectrum.

Data Presentation and Interpretation

SolventExpected λmax (nm)Predicted TransitionRationale
Methanol~230-240 and ~270-280π→πThe pyridine ring with electron-donating ethoxy groups is expected to show two primary π→π absorption bands, similar to other substituted pyridines.[11]
AcetonitrileSlightly shorter λ than Methanolπ→πAcetonitrile is polar aprotic and will not engage in hydrogen bonding to the same extent as methanol, potentially leading to a slight hypsochromic (blue) shift.[7]
Water (pH 7)Similar to Methanolπ→πAt neutral pH, the carboxylic acid group may be partially deprotonated, influencing the electronic structure and potentially causing a slight shift compared to methanol.
Water (pH 2)Hypsochromic shift vs. pH 7π→πAt low pH, the carboxylic acid is fully protonated. Protonation of the pyridine nitrogen may also occur, leading to a blue shift.
Water (pH 11)Bathochromic shift vs. pH 7π→πAt high pH, the carboxylic acid is fully deprotonated (carboxylate), which can increase conjugation and lead to a red shift.

Note: The n→π* transition is expected to be a weak shoulder on the tail of the longer wavelength π→π* band and may not be distinctly resolved.

Logical Relationships in Spectral Interpretation

The interpretation of the UV-Vis spectrum of this compound is a process of deductive reasoning based on the interplay of molecular structure and environmental factors.

logical_relationships cluster_structure Molecular Structure cluster_environment Chemical Environment cluster_spectrum Observed Spectrum pyridine Pyridine Ring (π-system) lambda_max λmax (Wavelength) pyridine->lambda_max π→π, n→π ethoxy Ethoxy Groups (Electron Donating) ethoxy->lambda_max Bathochromic Shift cooh Carboxylic Acid (pH-sensitive) cooh->lambda_max Modulates λmax solvent Solvent Polarity solvent->lambda_max Solvatochromism ph pH ph->cooh Protonation State epsilon ε (Intensity)

Caption: Factors influencing the UV-Vis absorption spectrum.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful analytical signature that provides deep insights into its electronic structure and chemical behavior. A thorough characterization, encompassing studies of solvent and pH effects, is essential for its application in drug development and materials science. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible spectral data and to interpret it within a sound scientific context. By understanding the causal relationships between molecular structure, chemical environment, and the resulting absorption spectrum, scientists can fully leverage this technique for both qualitative and quantitative applications.

References

  • ResearchGate. (n.d.). UV-visible spectra of 2,6-dichloropyrazine. [Link]

  • ResearchGate. (n.d.). UV-VIS of 2,6-dimethoxy benzoquinone. [Link]

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  • NIST. (n.d.). 2,6-Dihydroxyisonicotinic acid. [Link]

  • TÜBİTAK Academic Journals. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. [Link]

  • Guo, Y., et al. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Chemical Industry and Chemical Engineering Quarterly, 24(3), 317-324. [Link]

  • ResearchGate. (2014). How do you determine organic acids (acetic and formic) in a solution using a spectrophotometer?. [Link]

  • ResearchGate. (n.d.). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. [Link]

  • Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]

  • Springer. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • Scientific Research Publishing. (2024). Synthesis, Characterization, Spectral Analyses, Antimicrobial Activities, and Computational Studies of Some Transition Metal Complexes of N. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

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  • Royal Society of Chemistry. (2011). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. [Link]

  • ACS Publications. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. [Link]

Sources

Technical Whitepaper: Safety, Handling, and Application Protocols for 2,6-Diethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper for 2,6-Diethoxyisonicotinic acid , structured for researchers and drug development professionals. It synthesizes safety data, synthesis pathways, and handling protocols based on current chemical literature and industrial standards.

Executive Summary

This compound is a specialized pyridine derivative primarily utilized as a pharmacophore building block in the synthesis of anti-infective agents, specifically Bedaquiline analogues (antitubercular drugs). Its structural uniqueness lies in the 2,6-diethoxy substitution pattern, which modulates lipophilicity (clogP) and metabolic stability compared to its dimethoxy or dichloro counterparts.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Safety by Design" framework. It integrates the chemical's synthesis origins with downstream application risks, ensuring that researchers understand not just how to handle it, but why specific hazards exist based on its molecular architecture.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical state is the first line of defense. The ethoxy groups introduce significant lipophilicity compared to the parent isonicotinic acid, affecting both solubility and skin permeation potential.

PropertySpecification / DataSource/Note
Chemical Name This compoundSystematic
Synonyms 2,6-Diethoxypyridine-4-carboxylic acidIUPAC
CAS Number 5397-75-1 [1]
Molecular Formula C₁₀H₁₃NO₄-
Molecular Weight 211.22 g/mol -
Physical State White to off-white crystalline powder[2]
Solubility Soluble in DMSO, Methanol, DMF.[1] Sparingly soluble in water.[2]Lipophilic nature
Melting Point ~140–160 °C (Predicted)Analogous to Dimethoxy (152°C) [3]
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid)Est. based on isonicotinic acid

Synthesis & Impurity Profile (The "Why" Behind the Hazard)

To understand the impurities you might encounter, you must understand the synthesis. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .

The Protocol: Reaction of 2,6-Dichloroisonicotinic acid with sodium ethoxide (NaOEt) in refluxing ethanol.

Synthesis Pathway Diagram

Synthesis Precursor 2,6-Dichloroisonicotinic Acid (CAS 5398-44-7) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Reflux 130°C Reagent Sodium Ethoxide (NaOEt / EtOH) Reagent->Intermediate Product This compound (CAS 5397-75-1) Intermediate->Product - NaCl Byproducts Impurities: NaCl, Residual EtOH, Monosubstituted analogs Intermediate->Byproducts

Figure 1: Nucleophilic aromatic substitution pathway yielding this compound.

Expert Insight on Impurities:

  • Residual Alkalinity: If the workup (acidification) is incomplete, the product may contain residual sodium salts, making the dust irritating to mucous membranes.

  • Monosubstituted Byproducts: Incomplete reaction may leave 2-chloro-6-ethoxy species, which are potentially more reactive/sensitizing than the final product.

Hazard Identification & Toxicology

While specific LD50 data for the diethoxy analog is limited, we apply Read-Across Toxicology principles using the structurally similar 2,6-Dimethoxyisonicotinic acid and 2,6-Dichloroisonicotinic acid.

GHS Classification (Self-Classified)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3]

Toxicological Mechanisms
  • Acidic Functionality: The free carboxylic acid proton (COOH) is the primary driver for eye and mucosal irritation.

  • Lipophilicity: The two ethyl groups increase membrane permeability compared to the methyl analog. This suggests that if dissolved in organic solvents (DMSO/DCM), skin absorption rates will be higher.

  • Structural Alert: Pyridine rings can be metabolic precursors to reactive N-oxides, though the 2,6-substitution sterically hinders N-oxidation, likely reducing genotoxic risks compared to unsubstituted pyridines.

Risk Assessment & Handling Protocols

Core Directive: Treat as a potent irritant. Avoid inhalation of dust.[3]

Engineering Controls
  • Primary: All weighing and transfer operations must be conducted in a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Secondary: Local exhaust ventilation (LEV) is required if creating stock solutions in volatile solvents.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Eyes Chemical Safety Goggles (ANSI Z87.1)Protects against acidic dust and splashes.
Hands Nitrile Gloves (Min thickness 0.11mm)Good resistance to pyridine derivatives. Change immediately upon splash.
Respiratory N95/P2 Mask (if outside hood)Prevention of dust inhalation (STOT SE 3).
Body Lab Coat (Cotton/Poly blend)Standard splash protection.
Handling Decision Tree

Handling Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Solid_Qty Quantity > 1g? Solid->Solid_Qty Sol_Type Solvent Type? Solution->Sol_Type Hood Use Fume Hood (Required) Solid_Qty->Hood Yes Balance Balance Enclosure (Acceptable) Solid_Qty->Balance No Penetrating Penetrating (DMSO/DMF) Sol_Type->Penetrating Volatile Volatile (DCM/MeOH) Sol_Type->Volatile DoubleGlove Double Glove (Nitrile) + Fume Hood Penetrating->DoubleGlove StdPPE Standard PPE + Fume Hood Volatile->StdPPE

Figure 2: Risk-based decision matrix for handling solid vs. solution states.

Emergency Response Protocols

These protocols are designed to be self-validating: they prioritize neutralization and removal based on the chemical's acidic and lipophilic nature.

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes . Validation: The acid requires sustained flushing to return eye pH to neutral. Do not use neutralizing drops (risk of thermal reaction).

  • Skin Contact: Wash with soap and copious water.[3] Validation: Soap is essential to emulsify the lipophilic ethoxy-substituted compound; water alone is insufficient.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention.

Spill Cleanup (Laboratory Scale)
  • Isolate: Evacuate immediate area if dust cloud is present.

  • PPE: Don goggles, nitrile gloves, and N95 respirator.

  • Neutralize (Optional but Recommended): Cover spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash.

  • Clean: Sweep up carefully (avoid dust generation) or use a HEPA vacuum. Wipe surface with water, then ethanol.

  • Disposal: Collect in a container labeled "Solid Organic Waste (Acidic)."

Application Context: Drug Development

Why this molecule matters: this compound is a critical intermediate in the optimization of Bedaquiline , a diarylquinoline drug used for multi-drug resistant tuberculosis (MDR-TB).

  • SAR Mechanism: The replacement of the quinoline core or specific substitutions on the pyridine ring (like the 2,6-diethoxy pattern) allows researchers to tune the Lipophilicity Ligand Efficiency (LLE) .

  • Research Insight: A study on "C-unit pyridyl analogues" of Bedaquiline utilized this acid to synthesize analogues with lower lipophilicity (clogP ~2.98–4.5) compared to the parent drug, aiming to reduce phospholipidosis risks while maintaining potency against M. tuberculosis [4].

References

  • Chemical Abstracts Service (CAS).CAS Registry Number 5397-75-1. American Chemical Society.
  • Reagentia. Product Specification: this compound. Retrieved from [4]

  • PubChem. 2,6-Dimethoxyisonicotinic acid (Analogous Data). National Library of Medicine. Retrieved from

  • Sutherland, H. S., et al. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry. Retrieved from

  • Google Patents. WO2017155909A1 - Antibacterial compounds and uses thereof. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Diethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2,6-diethoxyisonicotinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The protocol outlines a robust two-step synthetic route commencing from the readily available starting material, citrazinic acid. The initial step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, which subsequently undergoes a nucleophilic aromatic substitution with sodium ethoxide to yield the target compound. This document provides detailed, step-by-step methodologies, explanations of the underlying chemical principles, and expected analytical data for the synthesized compounds.

Introduction

Substituted isonicotinic acids are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research.[1] Modifications to the pyridine ring can profoundly influence the biological activity of these molecules. For instance, isoniazid, a derivative of isonicotinic acid, is a cornerstone in the treatment of tuberculosis. Furthermore, analogues such as 2,6-dichloroisonicotinic acid have been investigated as inducers of systemic acquired resistance in plants.[1] The synthesis of this compound, as detailed in this application note, provides a valuable building block for the exploration of novel chemical entities with potentially unique biological and material properties. The diethoxy substitution can alter the lipophilicity and electronic properties of the isonicotinic acid core, making it a valuable scaffold for structure-activity relationship (SAR) studies.[1]

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps, starting from citrazinic acid.

Overall Reaction Scheme Citrazinic_Acid Citrazinic Acid Intermediate 2,6-Dichloroisonicotinic Acid Citrazinic_Acid->Intermediate POCl3, Et4NCl 130-145 °C Final_Product This compound Intermediate->Final_Product NaOEt, EtOH Reflux

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2,6-Dichloroisonicotinic Acid

This initial step involves the chlorination of citrazinic acid using phosphorus oxychloride. The addition of a phase-transfer catalyst like tetraethylammonium chloride facilitates the reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantitySupplier
Citrazinic AcidC₆H₅NO₄155.1110.35 g (66.7 mmol)Sigma-Aldrich
Tetraethylammonium Chloride(C₂H₅)₄NCl165.7011.05 g (66.7 mmol)Sigma-Aldrich
Phosphorus OxychloridePOCl₃153.3320 mL (excess)Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11300 mLFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As neededFisher Scientific
Crushed IceH₂O18.02150 g-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).[2]

  • Heating: Heat the reaction mixture to 130 °C for 18 hours. Subsequently, increase the temperature to 145 °C and maintain for an additional 2 hours.[2] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 150 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting white solid, 2,6-dichloroisonicotinic acid, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water. A yield of approximately 89% can be expected.[2]

Characterization of 2,6-Dichloroisonicotinic Acid
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, 1H, OH).[2]

  • Appearance: White solid.

Part 2: Synthesis of this compound

This second step involves a nucleophilic aromatic substitution reaction where the chloro groups of 2,6-dichloroisonicotinic acid are displaced by ethoxy groups from sodium ethoxide.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantitySupplier
2,6-Dichloroisonicotinic AcidC₆H₃Cl₂NO₂192.0011.34 g (59.1 mmol)(From Part 1)
Sodium MetalNa22.993.0 g (130.5 mmol)Sigma-Aldrich
Absolute EthanolC₂H₅OH46.07150 mLFisher Scientific
Hydrochloric Acid (conc.)HCl36.46As neededFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12200 mLFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFisher Scientific
Experimental Protocol

Synthesis_Workflow cluster_prep Preparation of Sodium Ethoxide cluster_reaction Nucleophilic Substitution cluster_workup Work-up and Isolation prep1 Dissolve Sodium in Ethanol prep2 Formation of Sodium Ethoxide Solution prep1->prep2 react1 Add 2,6-Dichloroisonicotinic Acid prep2->react1 react2 Reflux the Mixture react1->react2 workup1 Cool and Quench with Water react2->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with Diethyl Ether workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify by Recrystallization workup4->workup5

Caption: Workflow for the synthesis of this compound.

  • Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add sodium metal (3.0 g, 130.5 mmol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2,6-dichloroisonicotinic acid (11.34 g, 59.1 mmol) portion-wise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into 300 mL of cold water.

  • Acidification: Acidify the aqueous solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate of this compound should form.

  • Extraction: Extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol/water to yield a pure crystalline solid.

Expected Characterization of this compound
  • ¹H NMR (CDCl₃): δ 1.45 (t, 6H, 2 x -OCH₂CH₃), 4.40 (q, 4H, 2 x -OCH₂CH₃), 7.10 (s, 2H, aromatic protons).

  • ¹³C NMR (CDCl₃): δ 14.5 (2C), 63.0 (2C), 110.0 (2C), 150.0 (1C), 165.0 (1C), 168.0 (1C).

  • IR (KBr, cm⁻¹): ~3000 (O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1250 (C-O stretch).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₃NO₄ [M+H]⁺: 212.08; found: 212.09.

Safety and Handling

  • Phosphorus oxychloride is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere and away from any sources of water.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.

  • The reactions involving the heating of phosphorus oxychloride and the generation of hydrogen gas should be performed in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Part 1 Incomplete reaction.Ensure the reaction is heated for the specified time and at the correct temperatures. Check the purity of the starting materials.
Loss of product during work-up.Ensure efficient extraction by performing multiple extractions. Be careful not to discard the organic layer.
Incomplete reaction in Part 2 Insufficient sodium ethoxide.Ensure all the sodium metal has reacted before adding the 2,6-dichloroisonicotinic acid. Use a slight excess of sodium ethoxide.
Insufficient reaction time.Monitor the reaction by TLC and continue refluxing until the starting material is consumed.
Difficulty in precipitating the product Product is too soluble in the aqueous solution.Saturate the aqueous layer with sodium chloride (salting out) before extraction to increase the partitioning of the product into the organic phase.
Incorrect pH for precipitation.Carefully adjust the pH to the isoelectric point of the amino acid (around pH 3-4) to ensure maximum precipitation.

References

  • ResearchGate. From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. [Link]

Sources

Application Notes & Protocols for the Esterification of 2,6-Diethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Esterification of a Substituted Pyridine Carboxylic Acid

2,6-Diethoxyisonicotinic acid and its corresponding esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two electron-donating ethoxy groups on the pyridine ring, ortho to the nitrogen, significantly influences the molecule's electronic properties and steric environment. This presents unique challenges and considerations for the seemingly straightforward esterification reaction.

The electron-rich nature of the pyridine ring can affect the reactivity of the carboxylic acid, while the steric hindrance from the ethoxy groups may impede the approach of an alcohol to the carbonyl carbon. Furthermore, the basicity of the pyridine nitrogen can lead to unwanted side reactions or catalyst deactivation under certain conditions.

This comprehensive guide provides a detailed analysis of various esterification procedures for this compound. We will explore the mechanistic rationale behind different approaches, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for the most effective methods.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is critical and depends on the scale of the reaction, the desired purity of the product, and the sensitivity of any other functional groups present in the molecule. Below is a comparative summary of the most relevant methods for the esterification of this compound.

Method General Principle Advantages Disadvantages Suitability for this compound
Fischer-Speier Esterification Acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically at reflux.[1][2][3][4]Cost-effective, uses simple reagents.[2]Requires harsh acidic conditions and high temperatures; equilibrium reaction requiring removal of water.[1][3] May not be suitable for acid-sensitive substrates.Potentially viable due to the stability of the pyridine ring, but the basic nitrogen may interact with the acid catalyst. Steric hindrance from the ethoxy groups might slow down the reaction.
Steglich Esterification Carbodiimide-mediated coupling (e.g., DCC, EDC) in the presence of a nucleophilic catalyst (e.g., DMAP).[5][6]Mild reaction conditions, high yields, suitable for sterically hindered and acid-sensitive substrates.[5][7]Carbodiimide reagents can be allergens; removal of urea byproducts can be challenging (especially with DCC).[5]Highly suitable due to its mild nature, which circumvents potential issues with the pyridine nitrogen and offers a good approach for overcoming steric hindrance.
Mitsunobu Reaction Redox-condensation reaction using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD, DIAD).[8][9][10]Very mild conditions, proceeds with inversion of configuration at the alcohol center.[8][9]Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can complicate purification.[10] The pKa of the carboxylic acid should ideally be below 13.A viable option, particularly for sensitive substrates or when stereochemical inversion is desired. The acidity of this compound should be suitable for this reaction.
Acid Chloride Formation followed by Esterification Conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an alcohol.Often results in high yields and rapid reactions.Requires an additional synthetic step and the use of potentially hazardous reagents like thionyl chloride or oxalyl chloride.An effective, though less direct, method. The use of a base like triethylamine in the final step is crucial to neutralize the HCl generated.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic approach that can be effective if optimized correctly. The key is to use a sufficient amount of acid catalyst to protonate the carbonyl group, enhancing its electrophilicity, while also considering the basicity of the pyridine nitrogen. Using the alcohol as the solvent and a means to azeotropically remove water can drive the equilibrium towards the product.[1][3]

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., Ethanol for ethyl ester, Methanol for methyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add this compound (1.0 eq).

  • Add the desired alcohol in large excess (e.g., 10-20 eq). The alcohol can also serve as the solvent.

  • If using a Dean-Stark trap, add toluene (approximately 2-3 times the volume of the alcohol).

  • Slowly and carefully add the acid catalyst. Use either concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • If using a Dean-Stark trap, continue refluxing until no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, as dictated by Le Châtelier's principle.[3]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

  • Dean-Stark Trap: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium to completion.[1]

Protocol 2: Steglich Esterification

This method is highly recommended for this compound, especially when dealing with sterically hindered alcohols or if milder conditions are preferred. The use of a carbodiimide coupling agent and a nucleophilic catalyst like DMAP facilitates the formation of a highly reactive O-acylisourea intermediate.[5][7]

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., Ethanol, Methanol, or a more complex alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the carbodiimide (DCC or EDC, 1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Carbodiimide (DCC/EDC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

  • DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[5] This is particularly useful for sterically hindered substrates.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates and the carbodiimide reagent.

Protocol 3: Acid Chloride Formation and Subsequent Esterification

This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol to form the ester. This method is often high-yielding but requires careful handling of the reagents.

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Alcohol (e.g., Ethanol, Methanol)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

Step 1: Formation of the Acid Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the alcohol/amine solution to 0 °C and slowly add the solution of the acid chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or vacuum distillation.

Causality Behind Experimental Choices:

  • Thionyl Chloride/Oxalyl Chloride: These reagents convert the less reactive carboxylic acid into a highly electrophilic acid chloride.

  • Triethylamine: This base is added to neutralize the hydrochloric acid that is generated during the esterification step, preventing potential side reactions and driving the reaction to completion.

Visualizing the Workflow

General Esterification Workflow

Esterification_Workflow cluster_start Starting Materials cluster_methods Esterification Method start_acid This compound fischer Fischer-Speier (Acid Catalyst, Heat) start_acid->fischer steglich Steglich (DCC/EDC, DMAP) start_acid->steglich acid_chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) start_acid->acid_chloride start_alcohol Alcohol (R-OH) start_alcohol->fischer start_alcohol->steglich ester_product Crude Ester Product fischer->ester_product steglich->ester_product acid_chloride->ester_product + Alcohol, Base purification Purification (Chromatography/Distillation) ester_product->purification final_product Pure Ester purification->final_product

Caption: A generalized workflow for the esterification of this compound.

Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation acid Carboxylic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea dcc DCC dcc->o_acylisourea acylpyridinium Acylpyridinium Intermediate o_acylisourea->acylpyridinium dmap DMAP dmap->acylpyridinium ester Ester acylpyridinium->ester dcu DCU acylpyridinium->dcu alcohol Alcohol alcohol->ester final_product final_product ester->final_product Final Product byproduct byproduct dcu->byproduct Byproduct

Caption: The catalytic cycle of the Steglich esterification.

Conclusion and Future Perspectives

The esterification of this compound can be successfully achieved through several synthetic routes. For general purposes, the Steglich esterification offers a reliable and mild approach, particularly for more complex or sterically demanding alcohols. The Fischer-Speier esterification remains a cost-effective option for simple alcohols, provided that the reaction conditions are carefully controlled to mitigate potential side reactions involving the pyridine nitrogen. For challenging substrates where other methods fail, conversion to the acid chloride provides a robust, high-yielding alternative.

Future research in this area could focus on the development of more environmentally friendly catalytic systems for the esterification of substituted pyridine carboxylic acids, minimizing the use of stoichiometric reagents and simplifying purification procedures.

References

  • Google Patents. Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.
  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

  • Google Patents. A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. CN100593534C.
  • Google Patents. Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate. CN109336762B.
  • Google Patents. Esterification of pyridine carboxylic acids. US2758999A.
  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • ACS Publications. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

  • ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • ResearchGate. Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. Available at: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. Available at: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

  • ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Available at: [Link]

  • ResearchGate. A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. Available at: [Link]

  • Semantic Scholar. Steglich esterification. Available at: [Link]

  • Google Patents. Process for the preparation of pyridine carboxylic acid esters. EP0820986A1.
  • PubMed. Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. Available at: [Link]

  • Google Patents. Process for preparing methyl isothiocyanate by using water phase synthesis method. CN102432547A.
  • Master Organic Chemistry. Diazomethane (CH2N2). Available at: [Link]

  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available at: [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • ResearchGate. Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Available at: [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • ResearchGate. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

  • Google Patents. Preparation method and application of 2, 6-diethyl-4-methylphenyl malonic acid diester. CN113321583B.
  • Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.
  • Taylor & Francis Online. Steglich esterification – Knowledge and References. Available at: [Link]

  • Scribd. Steglich Esterification Guide | PDF. Available at: [Link]

  • Google Patents. A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. CN109232441B.

Sources

Application Note: Amide Coupling Strategies for 2,6-Diethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for medicinal chemists and process development scientists. It addresses the specific electronic and steric nuances of coupling 2,6-Diethoxyisonicotinic acid .

Executive Summary

This compound represents a distinct class of electron-rich heteroaromatic building blocks. Unlike electron-deficient pyridines (e.g., 2-fluoropyridine derivatives) prone to nucleophilic aromatic substitution (


), this scaffold is electronically deactivated toward carbonyl attack but highly stable against side reactions at the pyridine nitrogen.

This guide provides three validated protocols for amide bond formation, selected based on the nucleophilicity of the amine partner and the scale of the reaction.

ParameterCharacteristicImpact on Coupling
Electronic State Electron-Rich PyridineReduced electrophilicity of the activated ester; requires potent coupling agents for weak amines.
Sterics (Ring N) High (2,6-diethoxy)Pyridine nitrogen is sterically shielded; minimal risk of N-acylation or interference with Lewis acids.
Sterics (C4-COOH) LowThe carboxylic acid is flanked by protons (C3/C5), allowing easy access for bulky amines.
Solubility LipophilicExcellent solubility in DCM, EtOAc, and THF; poor water solubility facilitates aqueous workup.

Chemo-Structural Analysis & Mechanistic Insight

To optimize the reaction, one must understand the "Push-Pull" dynamics of the substrate:

  • The "Push" (Alkoxy Groups): The ethoxy groups at positions 2 and 6 are strong mesomeric donors (+M). They push electron density into the pyridine ring, specifically enriching the C3 and C5 positions and the ring nitrogen.

  • The "Pull" (Pyridine N): While typically electron-withdrawing, the nitrogen in this scaffold is rendered less basic due to the steric bulk of the ethoxy groups, yet the ring system remains

    
    -excessive compared to isonicotinic acid.
    

The Consequence: The carbonyl carbon of the carboxylic acid (at C4) is less electrophilic than in benzoic acid or unsubstituted isonicotinic acid.

  • Implication: Standard carbodiimide couplings (EDC/DCC) may be sluggish with unreactive amines (e.g., electron-deficient anilines).

  • Solution: We prioritize uronium/phosphonium reagents (HATU/PyBOP) or acid chloride activation to drive the reaction to completion.

Decision Logic for Coupling Reagents

CouplingLogic Start Start: Analyze Amine Partner AmineType Identify Amine Class Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine AmineType->Aliphatic Aniline Aniline / Heteroaryl Amine (Weak Nucleophile) AmineType->Aniline Bulky Sterically Hindered (e.g., t-Butyl amine) AmineType->Bulky MethodA Method A: T3P (Green) Low Epimerization Risk Aliphatic->MethodA Preferred MethodB Method B: HATU/DIPEA High Potency Aliphatic->MethodB Alternative Aniline->MethodB Standard MethodC Method C: Acid Chloride (SOCl2 / DMF cat.) Aniline->MethodC If Method B fails Bulky->MethodC Force Reaction

Figure 1: Strategic selection of coupling reagents based on amine nucleophilicity and steric demand.

Experimental Protocols

Method A: The "Green" Approach (T3P in EtOAc)

Best for: Aliphatic amines, scale-up (1g - 100g), and ease of workup.

Propylphosphonic anhydride (T3P) is chosen here because it is highly soluble in organic solvents, and its by-products are water-soluble. This leverages the lipophilicity of the 2,6-diethoxy scaffold for a simple phase-separation purification.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M)

Procedure:

  • Charge: To a reaction vessel equipped with a stir bar, add the carboxylic acid, the amine, and EtOAc.

  • Base Addition: Add the base (Pyridine is preferred for T3P, but DIPEA works) at 0°C.

  • Activation: Dropwise add the T3P solution over 5 minutes.

    • Note: T3P activation is slower than HATU; the exotherm is mild.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup (Self-Validating Step):

    • Add water (1:1 volume ratio). Stir vigorously for 10 mins.

    • Separate phases.[1] The product remains in the organic layer; T3P by-products wash into the aqueous layer.

    • Wash organic layer with 0.5M HCl (to remove excess amine/pyridine) followed by sat.

      
       (to remove unreacted acid).
      
    • Validation: If the organic layer retains color or TLC shows spots near the baseline, repeat the acid wash.

Method B: The "Discovery" Approach (HATU/DMF)

Best for: Weak nucleophiles (anilines), parallel synthesis, and milligram-scale discovery.

HATU generates the highly reactive O-azabenzotriazole active ester. This is necessary to overcome the reduced electrophilicity of the electron-rich pyridine carbonyl.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous) (Concentration: 0.1 M)

Procedure:

  • Pre-activation: Dissolve the acid and DIPEA in DMF. Add HATU in one portion. Stir for 5–10 minutes.

    • Observation: The solution often turns yellow/orange upon formation of the activated ester.

  • Coupling: Add the amine.

  • Reaction: Stir at RT for 1–16 hours.

    • Tip: For electron-deficient anilines, heat to 50°C.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash 3x with water (critical to remove DMF) and 1x with brine.

    • Dry over

      
       and concentrate.
      
Method C: The "Force" Approach (Acid Chloride)

Best for: Extremely hindered amines or when coupling reagents fail.

Due to the electron-rich nature of the ring, the acid chloride is relatively stable and does not decompose rapidly, making this a robust method.

Reagents:

  • This compound (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Solvent: DCM or Toluene.[2]

Procedure:

  • Chlorination: Suspend the acid in dry DCM. Add oxalyl chloride dropwise, followed by 1 drop of DMF.

    • Mechanism:[2][3][4][5][6][7] DMF catalyzes the formation of the Vilsmeier-Haack intermediate, essential for converting electron-rich acids.

  • Conversion: Stir until gas evolution ceases (approx. 1 h). Concentrate to dryness to remove excess oxalyl chloride.

    • Caution: Do not overheat; electron-rich acid chlorides can dimerize if treated harshly, though 2,6-substitution mitigates this.

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and

    
     (1.5 equiv) slowly at 0°C.
    
  • Monitoring: Reaction is usually instantaneous.

Analytical Data & Troubleshooting

Expected HPLC Profile

The 2,6-diethoxy groups significantly increase the lipophilicity (


).
  • Retention Time: Expect the product to elute significantly later than unsubstituted isonicotinamide derivatives.

  • UV Detection: The molecule has a distinct UV absorption. The 2,6-alkoxy substitution pattern often creates a bathochromic shift (red shift) compared to the parent pyridine. Monitor at 254 nm and 280 nm.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A/B) Amine is too weak (e.g., nitro-aniline).Switch to Method C (Acid Chloride) or use microwave heating (80°C, 30 min).
Product Co-elutes with By-products T3P or Urea by-products present.Perform a "Base Wash" (1M NaOH) if the product is not base-sensitive, or switch solvent to MTBE for workup (improves phase cut).
Des-ethoxy impurity (+M-46) Acidic cleavage of ether.Avoid strong Lewis acids (e.g.,

,

) or high temperatures in strong mineral acids. The ethoxy group is stable to TFA but sensitive to HBr/AcOH.

References

  • General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization. Chemical Society Reviews, 38(2), 606-631. Link

  • T3P (Propylphosphonic Anhydride): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • HATU Reactivity: Carpino, L. A. (1993).[8] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Pyridines: Reactions and Synthesis). Link

Sources

preparation of pyridine derivatives from 2,6-Diethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization and Derivatization of 2,6-Diethoxyisonicotinic Acid

Abstract

This compound (CAS 5397-75-1) serves as a critical pharmacophore in the synthesis of antitubercular and antimicrobial agents. Unlike its 2,6-dichloro analogs, the presence of electron-donating ethoxy groups at the


-positions of the pyridine ring significantly alters the electronic landscape of the molecule, enhancing lipophilicity while deactivating the ring toward nucleophilic aromatic substitution (

). This guide details three validated pathways for derivatizing the C4-carboxylic acid moiety: acid chloride activation, ester-mediated hydrazinolysis, and direct amide coupling.

Chemical Properties & Handling

PropertySpecificationApplication Note
Molecular Formula

Core scaffold for lipophilic INH analogs.
Molecular Weight 211.21 g/mol --
Appearance White to off-white crystalline solidCheck for yellowing (oxidation) prior to use.
Solubility DMSO, DMF, MeOH (hot), DCM (moderate)Poor water solubility requires organic co-solvents for reactions.
pKa (calc) ~4.5 (COOH)Ethoxy groups increase electron density, slightly raising pKa vs. isonicotinic acid.
Stability Acid-sensitive ether linkagesCritical: Avoid strong Lewis acids or refluxing HBr/HI to prevent de-alkylation to citrazinic acid.

Strategic Reaction Pathways

The derivatization of this compound requires a strategic choice of activation methods to preserve the ethoxy ether linkages while effectively functionalizing the carboxylic acid.

Pathway A: Acid Chloride Activation (The Acyl Chloride Route)

Use Case: Synthesis of sterically hindered amides or esters. Mechanism: Conversion of -COOH to -COCl using Thionyl Chloride (


).
Pathway B: The Hydrazide Route (Antitubercular Scaffold)

Use Case: Synthesis of lipophilic Isoniazid (INH) analogs. Mechanism: Fisher esterification followed by nucleophilic acyl substitution with hydrazine hydrate.

Pathway C: Direct Amide Coupling

Use Case: Late-stage functionalization with complex amines sensitive to acid chlorides. Mechanism: Carbodiimide (EDC/NHS) or Uronium (HATU) mediated coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,6-Diethoxyisonicotinoyl Chloride

Rationale: The ethoxy groups donate electron density to the ring, making the carbonyl carbon less electrophilic than in 2,6-dichloroisonicotinic acid. Catalytic DMF is essential to form the Vilsmeier-Haack intermediate, facilitating the reaction.

Reagents:

  • This compound (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • DMF (Catalytic, 2-3 drops)

  • Toluene (Solvent, anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

    
    ). Flush with 
    
    
    
    .
  • Suspension: Charge the RBF with this compound (10 mmol) and anhydrous Toluene (20 mL).

  • Activation: Add

    
     (50 mmol) dropwise via a pressure-equalizing addition funnel. Add 2 drops of anhydrous DMF.
    
  • Reflux: Heat the mixture to reflux (

    
    ). The suspension will clear as the acid chloride forms. Maintain reflux for 3 hours.
    
  • Isolation: Cool to room temperature. Remove excess

    
     and toluene under reduced pressure (rotary evaporator).
    
  • Chase: Co-evaporate with dry toluene (

    
    ) to remove trace 
    
    
    
    .
  • Product: The resulting off-white solid/oil is moisture-sensitive. Use immediately for subsequent esterification or amidation.

Protocol B: Synthesis of 2,6-Diethoxyisonicotinohydrazide

Rationale: Direct reaction of the acid with hydrazine at high temperatures can lead to side reactions. The methyl/ethyl ester intermediate allows for a milder hydrazinolysis at lower temperatures.

Step 1: Fischer Esterification

  • Dissolve this compound (10 mmol) in absolute Ethanol (30 mL).

  • Add conc.

    
     (0.5 mL) dropwise.
    
  • Reflux for 6–8 hours (monitor by TLC, Mobile Phase: 30% EtOAc/Hexane).

  • Concentrate solvent, neutralize with sat.

    
    , and extract with EtOAc. Dry (
    
    
    
    ) and concentrate to yield Ethyl 2,6-diethoxyisonicotinate .

Step 2: Hydrazinolysis

  • Dissolve the ethyl ester (from Step 1) in Ethanol (10 mL).

  • Add Hydrazine Hydrate (80% or 98%, 5.0 eq) dropwise at room temperature.

  • Reflux the mixture for 4–6 hours. A white precipitate (the hydrazide) often forms upon cooling.

  • Workup: Cool to

    
    . Filter the solid.[1] Wash with cold ethanol and ether.
    
  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Protocol C: Direct Amide Coupling (HATU Method)

Rationale: For coupling with valuable or sensitive amines where high heat or acidic conditions are deleterious.

Reagents:

  • This compound (1.0 eq)

  • Amine (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq). Stir for 10 minutes to activate the carboxylic acid (formation of the active ester).

  • Add the amine (1.1 eq).

  • Stir at room temperature for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (mild wash, rapid), sat.

    
    , and Brine.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the parent acid.

G Start This compound (Starting Material) AcidChl Acid Chloride (Reactive Intermediate) Start->AcidChl SOCl2, DMF (cat) Reflux, 3h Ester Ethyl Ester (Stable Intermediate) Start->Ester EtOH, H2SO4 Fischer Esterification ActiveEster Activated Ester (HATU/NHS) Start->ActiveEster HATU, DIPEA DMF, RT Amide Amide Derivatives (Target: Bioactive) AcidChl->Amide R-NH2, Et3N DCM, 0°C to RT Hydrazide Hydrazide (Target: Antitubercular) Ester->Hydrazide NH2NH2•H2O EtOH, Reflux ComplexAmide Complex Amides (Target: Drug Candidate) ActiveEster->ComplexAmide Complex Amine RT, 16h

Figure 1: Divergent synthetic pathways for this compound derivatization.

Quality Control & Analytics

TechniqueExpected ObservationDiagnostic Signal
1H NMR (DMSO-d6) Ethoxy groupsTriplet (~1.3 ppm) and Quartet (~4.3 ppm).
1H NMR (Aromatic) Pyridine protonsSinglet at ~7.0–7.2 ppm (H3, H5 are equivalent).
IR Spectroscopy Carbonyl StretchAcid: ~1700 cm⁻¹; Ester: ~1735 cm⁻¹; Amide: ~1650 cm⁻¹.
Mass Spectrometry Molecular IonParent peak [M+H]+ = 212.2 (Acid). Look for +14 (Methyl ester) or +28 (Ethyl ester).

References

  • ChemicalBook. (n.d.). 2,6-Dichloroisonicotinic acid synthesis. Retrieved from (Mechanistic analog reference for acid chloride formation).

  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid.[2][3] National Library of Medicine. Retrieved from (Structural and property data for halogenated analogs).

  • Natural Sciences Publishing. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives. Retrieved from (Protocol grounding for hydrazide formation).

  • Sigma-Aldrich. (n.d.).[4] 2,6-Dihydroxypyridine-4-carboxylic acid (Citrazinic acid).[4] Retrieved from (Precursor stability data).

Sources

Application Notes & Protocols: Strategic Functionalization of 2,6-Diethoxyisonicotinic Acid at the Carboxylic Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of methodologies for the chemical modification of the carboxylic acid moiety of 2,6-diethoxyisonicotinic acid. This key building block is of significant interest in medicinal chemistry and materials science, and its derivatization into amides, esters, and other functional groups is critical for the development of novel molecular entities. This document outlines the core principles of carboxylic acid activation and presents detailed, field-proven protocols for common transformations. The causality behind experimental choices, troubleshooting guidance, and comparative data are provided to empower researchers to achieve efficient and reproducible outcomes.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that serves as a versatile scaffold in synthetic chemistry. The electron-donating nature of the two ethoxy groups at the 2 and 6 positions influences the electronic properties of the pyridine ring, while the carboxylic acid at the 4-position provides a prime handle for molecular elaboration. Functionalization at this carboxylic group is a cornerstone of its application, enabling the covalent linkage to a vast array of nucleophiles to generate libraries of amides and esters with diverse pharmacological and material properties.

Direct condensation of a carboxylic acid with an amine or alcohol is kinetically unfavorable due to the low electrophilicity of the carboxyl carbon and the acidic nature of the carboxyl proton, which protonates the incoming nucleophile. Therefore, efficient functionalization necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic acyl substitution.

Core Principles of Carboxylic Acid Activation

The central strategy for functionalizing this compound involves a two-step conceptual process: activation followed by nucleophilic attack. The choice of activating agent is paramount and dictates the reaction's efficiency, scope, and compatibility with other functional groups.

G cluster_0 Activation Phase cluster_1 Coupling Phase Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Activating Agent Activating Agent Activating Agent Nucleophile Nucleophile (Amine/Alcohol) Product Product (Amide/Ester) Activated Intermediate->Product + Nucleophile Byproduct Byproduct

Caption: General workflow for carboxylic acid functionalization.

The most common classes of activating agents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC).

  • Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. These are highly efficient but more expensive.[1][2]

  • Acyl Halide Precursors: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the acid to a highly reactive acyl chloride.

Protocols for Amide Bond Formation

Amide synthesis is arguably the most frequent modification of this compound, pivotal in drug discovery.[3]

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This method is a workhorse in medicinal chemistry due to its mild conditions and the water-solubility of the EDC byproduct, which simplifies purification.[4][5] 1-Hydroxybenzotriazole (HOBt) is used as an additive to form an active ester intermediate, which minimizes the risk of racemization if chiral amines are used and suppresses the formation of N-acylurea byproduct.[1][4]

G RCOOH 2,6-Diethoxy- isonicotinic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea Side Reaction HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1–0.5 M concentration).

  • Add the amine (1.0–1.2 equiv) and HOBt (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution. The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid proton.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 3.2: HATU Mediated Amide Coupling

HATU is a more powerful coupling reagent, ideal for challenging couplings involving sterically hindered acids/amines or electron-deficient amines.[1][6] Reactions are typically faster and higher yielding than with carbodiimides.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • DIPEA

  • Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid. A color change may be observed.

  • Add the amine (1.0-1.1 equiv) to the activated acid solution.

  • Stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (if the product is base-stable), saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue via flash chromatography.

Protocols for Ester Formation

Esterification provides another critical class of derivatives from this compound.

Protocol 4.1: Steglich Esterification using DCC/DMAP

This is a classic and highly effective method for forming esters, particularly with secondary or tertiary alcohols where Fischer esterification fails.[7] DCC activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) acts as a potent acyl-transfer catalyst.[7][8]

G RCOOH 2,6-Diethoxy- isonicotinic Acid O_Acylisourea O-Acylisourea RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Ion (Highly Electrophilic) O_Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (Precipitate) O_Acylisourea->DCU DMAP DMAP Ester Ester Product Acylpyridinium->Ester + Alcohol Alcohol R'-OH

Caption: Mechanism of Steglich Esterification.

Materials:

  • This compound

  • Alcohol of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM

Procedure:

  • Dissolve this compound (1.0 equiv), the alcohol (1.2–2.0 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in a small amount of DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 3-12 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Workup:

    • Filter off the DCU precipitate and wash the solid with cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 0.5 N HCl (to remove residual DMAP) and then with saturated NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Comparative Summary and Expert Insights

The selection of a functionalization protocol is a critical decision based on substrate reactivity, scale, cost, and desired purity.

Method Reagents Typical Conditions Advantages Disadvantages
EDC/HOBt Amidation EDC·HCl, HOBt, DIPEADMF or DCM, 0 °C to RTMild conditions, water-soluble byproduct, good for general use.Slower than uronium salts, can be inefficient for hindered substrates.
HATU Amidation HATU, DIPEADMF or ACN, RTVery fast, high yields, effective for difficult couplings.[1]High cost, potential for side reactions with primary amine N-terminus.[1]
Acyl Chloride Amidation SOCl₂ or (COCl)₂, BaseDCM/Toluene, Reflux then RTHighly reactive intermediate, low cost of reagents.Harsh conditions, not suitable for sensitive substrates, two-step process.
Steglich Esterification DCC, DMAPDCM, 0 °C to RTHighly effective for hindered alcohols, mild conditions.[7][8]DCU byproduct can be difficult to remove completely, DCC is an allergen.

Expertise & Experience - Keys to Success:

  • Anhydrous Conditions: All coupling reagents and activated intermediates are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis and low yields.

  • Choice of Base: For uronium salt couplings (HATU), a non-nucleophilic base like DIPEA is essential to prevent competitive reaction with the activating agent.

  • Stoichiometry: While 1:1 stoichiometry is theoretical, a slight excess of the amine/alcohol and coupling reagents (1.1–1.2 equiv) can drive the reaction to completion.

  • Reaction Monitoring: Do not rely on time alone. Use TLC or LC-MS to track the consumption of the limiting reagent to determine the true reaction endpoint.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base.4. Unreactive amine/alcohol.1. Use fresh, high-quality reagents.2. Use anhydrous solvents; dry starting materials.3. Ensure adequate base is present to neutralize all acidic species.4. Switch to a more powerful coupling reagent (e.g., EDC → HATU).
Starting Acid Remains 1. Incomplete activation.2. Insufficient reaction time.1. Add another portion of coupling reagent.2. Allow the reaction to stir longer, possibly with gentle heating (40 °C).
N-Acylurea Formation (with DCC/EDC) The O-acylisourea intermediate rearranged before reacting with the nucleophile.1. Ensure HOBt or another additive is used.2. Add the amine/alcohol as soon as possible after the carbodiimide.
Difficulty Removing Byproducts 1. DCU (from DCC) is soluble in some solvents.2. HATU/HOBt byproducts can be polar.1. After filtering, concentrate the reaction and triturate with a solvent where DCU is insoluble (e.g., ether).2. Use acidic/basic washes during workup to remove byproducts.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • PubMed. (n.d.). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Retrieved from [Link]

  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 10 Examples different acid activating agents for carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Decarboxylative Functionalization of Carboxylic Acids via O-H Hydrogen Atom Transfer. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0231399A1 - A process for the production of dicarboxylic acid esters.
  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Bentham Science. (n.d.). Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). A synthesis of 2,6-diacetyldeuterioporphyrin II dimethyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670630) as a potent and orally active inhibitor of 5-lipoxygenase. Retrieved from [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • PubMed. (n.d.). Novel 2,6-diketopiperazine-derived acetohydroxamic acids as promising anti-Trypanosoma brucei agents. Retrieved from [Link]

  • Google Patents. (n.d.). US4652671A - Process for the preparation of dichloroisonitrilocarboxylic acid esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2,6-Diethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,6-Diethoxyisonicotinic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its low reactivity in chemical syntheses, particularly in amide bond formation. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design.

Understanding the Challenge: Why is this compound Prone to Low Reactivity?

Before diving into troubleshooting protocols, it is crucial to understand the inherent structural features of this compound that contribute to its challenging reactivity profile.

  • Steric Hindrance: The primary obstacle is significant steric hindrance around the carboxylic acid functional group. The two bulky ethoxy groups at the 2 and 6 positions of the pyridine ring physically obstruct the approach of nucleophiles, such as amines, to the carbonyl carbon of the carboxylic acid. This steric congestion slows down the reaction rate of amide bond formation.[1][2]

  • Electronic Effects: The ethoxy groups are electron-donating by resonance, which increases the electron density on the pyridine ring. This effect can slightly decrease the electrophilicity of the carbonyl carbon of the carboxylic acid, making it less reactive towards nucleophiles. While the electron-withdrawing nature of the pyridine nitrogen counteracts this to some extent, the steric hindrance remains the dominant factor in its low reactivity.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when using this compound in coupling reactions.

Q1: My standard amide coupling reaction using EDC/HOBt with this compound is giving very low to no yield. What is happening?

A1: This is a common observation. Standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with Hydroxybenzotriazole (HOBt) are often inefficient for sterically hindered carboxylic acids like this compound.[5] The activated intermediate formed is too sterically crowded to allow for an effective subsequent reaction with the amine.

Troubleshooting Workflow:

G cluster_0 Activation Pathway Carboxylic_Acid This compound Acyl_Chloride 2,6-Diethoxyisonicotinoyl chloride (Highly Reactive) Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Amine Amine (Nucleophile) Acyl_Chloride->Amine R₂NH Amide Desired Amide Product Amine->Amide

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Diethoxyisonicotinic Acid and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, pyridine derivatives serve as fundamental building blocks. Among these, isonicotinic acid, with its carboxylic acid moiety at the 4-position, is a versatile scaffold found in numerous active compounds.[1] The strategic functionalization of the pyridine ring can dramatically alter the molecule's physicochemical properties and, consequently, its reactivity and biological activity. This guide provides an in-depth comparison of the reactivity of isonicotinic acid with a key derivative, 2,6-diethoxyisonicotinic acid. We will explore how the introduction of two ethoxy groups ortho to the ring nitrogen influences the reactivity of both the carboxylic acid and the pyridine nitrogen, supported by theoretical principles and detailed experimental protocols for empirical validation.

Molecular Overview and Physicochemical Properties

Isonicotinic acid is a simple pyridine derivative, while this compound features two electron-donating ethoxy groups flanking the nitrogen atom.[2] These substituents introduce significant electronic and steric differences, which are the primary determinants of their differential reactivity.

PropertyIsonicotinic AcidThis compound
Molecular Formula C₆H₅NO₂C₁₀H₁₃NO₄
Molecular Weight 123.11 g/mol [3]211.21 g/mol
Appearance White to light yellow crystalline powder[4](Predicted) White to off-white solid
Melting Point ≥300 °C[4]Not readily available
pKa (of carboxylic acid) 4.96 (at 25 °C)[5]Predicted to be higher than isonicotinic acid
Water Solubility 5.2 g/L (at 20 °C)[6]Predicted to be lower than isonicotinic acid

The Influence of 2,6-Diethoxy Substitution: A Tale of Two Effects

The introduction of ethoxy groups at the 2 and 6 positions of the isonicotinic acid scaffold imparts a combination of electronic and steric effects that modulate its reactivity.

Electronic Effects: Enhancing Nucleophilicity and Basicity

The oxygen atoms of the ethoxy groups possess lone pairs of electrons that can be delocalized into the pyridine ring through a positive resonance effect (+R).[7] This increases the electron density of the aromatic system, particularly at the ortho and para positions. Consequently, the pyridine nitrogen in this compound is more electron-rich and, therefore, more basic and nucleophilic than in the unsubstituted isonicotinic acid.

Conversely, the electronegative oxygen atoms also exert an electron-withdrawing inductive effect (-I). However, for alkoxy groups, the resonance effect typically dominates, leading to an overall electron-donating character. This increased electron density on the ring can also slightly decrease the acidity of the carboxylic acid (resulting in a higher pKa) by destabilizing the carboxylate anion through electron donation.

Caption: Electronic effects of ethoxy groups in this compound.

Steric Hindrance: A Shield Around the Nitrogen

The bulky ethoxy groups at the 2 and 6 positions create significant steric hindrance around the pyridine nitrogen.[8] This "shielding" can impede the approach of reactants to the nitrogen atom, potentially overriding the enhanced electronic nucleophilicity in certain reactions.[9] This steric clash is a critical factor to consider when predicting reaction outcomes.

Comparative Reactivity Analysis

Reactions at the Carboxylic Acid Group: Esterification and Amidation

The reactivity of the carboxylic acid group is primarily governed by the electrophilicity of the carbonyl carbon.

  • Isonicotinic Acid: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Standard esterification and amidation reactions proceed readily, often with acid catalysis or after conversion to a more reactive species like an acyl chloride.[10][11]

  • This compound: The electron-donating ethoxy groups slightly reduce the electrophilicity of the carbonyl carbon. This may lead to slower reaction rates for esterification and amidation compared to isonicotinic acid under identical conditions. However, this electronic deactivation is generally modest, and these reactions are still expected to proceed, albeit potentially requiring slightly more forcing conditions or longer reaction times.

Reactions at the Pyridine Nitrogen: Alkylation and Protonation

The reactivity of the pyridine nitrogen is a function of its nucleophilicity and basicity.

  • Isonicotinic Acid: The nitrogen atom is basic and can be readily protonated or alkylated. The pKa of its conjugate acid is approximately 4.38 in 50% aqueous ethanol.[8]

  • This compound: Electronically, the ethoxy groups make the nitrogen more basic. However, the steric hindrance from these bulky groups can significantly hinder the approach of electrophiles, including protons and alkylating agents.[8] For large electrophiles, this steric effect is likely to be the dominant factor, making the nitrogen of this compound less reactive than that of isonicotinic acid. This phenomenon is well-documented for other 2,6-disubstituted pyridines, such as 2,6-di-tert-butylpyridine.[8]

Experimental Protocols for Comparative Reactivity

To empirically validate the predicted differences in reactivity, the following protocols for a comparative esterification reaction are provided. These protocols are designed to be self-validating by ensuring identical reaction conditions for both substrates.

Comparative Fischer Esterification

This experiment aims to compare the rate and yield of methyl ester formation under acidic conditions.

fischer_esterification_workflow cluster_setup Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis & Comparison Start Start Reactant_A Flask A: Isonicotinic Acid (1 eq.) Methanol (solvent) H2SO4 (cat.) Start->Reactant_A Reactant_B Flask B: This compound (1 eq.) Methanol (solvent) H2SO4 (cat.) Start->Reactant_B Heat Reflux both flasks (e.g., 65 °C) Reactant_A->Heat Reactant_B->Heat Monitor Monitor reaction progress (TLC, GC-MS, or HPLC) at regular intervals (e.g., 1, 2, 4, 8 hours) Heat->Monitor Cool Cool to room temperature Monitor->Cool Neutralize Neutralize with sat. NaHCO3 (aq) Cool->Neutralize Extract Extract with an organic solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify crude product (e.g., column chromatography) Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize Compare Compare yields and reaction rates Characterize->Compare

Caption: Workflow for comparative Fischer esterification.

Step-by-Step Methodology:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 5 mmol) of isonicotinic acid (Flask A) and this compound (Flask B).

    • To each flask, add an identical volume of methanol (e.g., 25 mL) to serve as both the solvent and the reagent.[12]

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL) to each flask with stirring.[12]

  • Reaction and Monitoring:

    • Heat both reaction mixtures to reflux (approximately 65 °C) using a heating mantle.

    • Monitor the progress of each reaction at identical time points (e.g., 1, 2, 4, and 8 hours) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or a quantitative method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation:

    • After a predetermined time (e.g., 8 hours), cool the flasks to room temperature.

    • Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Analysis and Comparison:

    • Purify the crude products by column chromatography if necessary.

    • Characterize the products by NMR spectroscopy and mass spectrometry to confirm their identity and purity.

    • Compare the isolated yields of the methyl esters from both reactions. The kinetic data from the monitoring step can be used to compare the initial reaction rates.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric effects when compared to its parent compound, isonicotinic acid. The electron-donating ethoxy groups are predicted to slightly decrease the reactivity of the carboxylic acid towards nucleophiles while increasing the basicity of the pyridine nitrogen. However, the significant steric hindrance imposed by these groups is expected to be the dominant factor in reactions involving the nitrogen atom, making it less accessible to electrophiles.

For researchers and drug development professionals, understanding these differences is paramount for rational molecular design. The choice between these two scaffolds will depend on the specific synthetic transformation or biological target being pursued. The provided experimental protocols offer a clear and robust framework for empirically quantifying these reactivity differences, enabling more informed decisions in synthetic strategy and lead optimization.

References

  • Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. ResearchGate. Available at: [Link]

  • Preparation method of isoniazid. Google Patents.
  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. Available at: [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. Available at: [Link]

  • Isonicotinic acid. Wikipedia. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Available at: [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. Available at: [Link]

  • Basicity of pyridine and 2,6-di-tert-butylpyridine. Chemistry Stack Exchange. Available at: [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]

  • Isonicotinic Acid. PubChem. Available at: [Link]

  • Strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers: responsive divergence from one core. Royal Society of Chemistry. Available at: [Link]

  • Preparation method of 2,6-dihydroxybenzoic acid. Google Patents.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]

  • 2,6-Dichloroisonicotinic acid. PubChem. Available at: [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Royal Society of Chemistry. Available at: [Link]

  • From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. ResearchGate. Available at: [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. Available at: [Link]

  • Preparation of nicotinic acid amide. Google Patents.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. Available at: [Link]

  • Pyridine is aromatic as there are six delocalized electrons in the ring. University of Babylon. Available at: [Link]

  • Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). Cheméo. Available at: [Link]

  • (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). MDPI. Available at: [Link]

  • Nicotinamide. Wikipedia. Available at: [Link]

  • Isonicotinamide. Wikipedia. Available at: [Link]

  • 2,6-Pyridinedicarboxylic acid. PubChem. Available at: [Link]

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Executive Summary: The Role of Elemental Analysis in Pyridine Derivative QC

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Standards for 2,6-Diethoxyisonicotinic Acid: A Comparative Quality Assurance Guide

In the high-stakes environment of pharmaceutical intermediate synthesis, This compound (C₁₀H₁₃NO₄) presents unique quality control challenges. While HPLC is the industry standard for determining organic purity (detecting related substances), it often fails to identify non-chromophoric impurities such as inorganic salts (NaCl, KCl) or trapped solvents—impurities inherent to the nucleophilic substitution pathways used to synthesize this molecule.

This guide provides a technical framework for using Elemental Analysis (EA) as a definitive mass-balance tool. We compare its efficacy against orthogonal methods and establish protocols for selecting calibration standards that ensure combustion completeness for this refractory pyridine derivative.

Theoretical Framework: The Molecule & The Math

To validate the purity of this compound, one must first establish the theoretical baseline. Deviations from these values provide diagnostic insights into specific contamination types.

Molecular Formula: C₁₀H₁₃NO₄ Molecular Weight: 211.21 g/mol

Table 1: Theoretical Composition vs. Common Deviation Scenarios
ElementTheoretical %Scenario A: Wet Sample (+2% H₂O)Scenario B: Salt Contamination (+5% NaCl)Diagnostic Insight
Carbon (C) 56.86% 55.74% (↓)54.15% (↓↓)Low C% indicates non-combustible mass (Salts) or solvates.
Hydrogen (H) 6.20% 6.42% (↑)5.90% (↓)High H% strongly suggests moisture/solvent retention.
Nitrogen (N) 6.63% 6.50% (↓)6.31% (↓)Low N% confirms mass displacement by impurities.
Oxygen (O) 30.30% 31.34% (↑)28.85% (↓)Calculated by difference; increases with water.

Critical Insight: If your HPLC purity is >99.5% but your Carbon Elemental Analysis is <56.0%, your sample likely contains inorganic salts (trapped during the ethoxide substitution step) which are invisible to UV detection.

Comparative Analysis: EA vs. Orthogonal Alternatives

Why perform destructive combustion analysis when non-destructive methods exist?

Table 2: Method Performance Comparison
FeatureElemental Analysis (CHNS) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Target Mass Balance (Purity of Bulk)Organic Impurities (Related Substances)Absolute Purity & Solvents
Salt Detection Excellent (Inferred via % depression)Poor (Elutes in void volume/invisible)Poor (Unless nuclei specific)
Moisture Detection Good (High H, Low C/N)N/AGood (Distinct peaks)
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)10–20 mg (Recoverable)
Throughput High (5 mins/sample)Medium (15–40 mins/sample)Low (Setup intensive)

Verdict: EA is the superior method for salt validation and confirming the absence of non-combustible contaminants in this compound batches.

Calibration Standards & Protocols

The pyridine ring in this compound is "refractory," meaning it resists oxidation and can form graphitic char if not combusted at sufficiently high temperatures (>980°C). Choosing the right standard is critical to prove your instrument can handle this ring system.

A. Primary Calibration Standard: Acetanilide
  • Why: It is the industry "Gold Standard" (K-factor calibration). It has a stable C:N ratio and excellent combustion properties.

  • Specification: C₈H₉NO (C: 71.09%, H: 6.71%, N: 10.36%).

  • Usage: Use to determine the daily response factor (K-factor) of the TCD (Thermal Conductivity Detector).

B. Validation (Check) Standard: Nicotinic Acid
  • Why: Structural analog. If your instrument is calibrated with Acetanilide but fails to accurately read Nicotinic Acid, your combustion reactor is likely not hot enough or lacks sufficient oxygen dosing to break the pyridine ring.

  • Usage: Run as a "sample" immediately after calibration. Acceptance range: ±0.3% of theoretical.

C. Combustion Aid: Tungsten Trioxide (WO₃)
  • Protocol: For this compound, mixing the sample with WO₃ powder prevents the formation of non-combustible char and ensures complete oxidation of the pyridine ring.

Experimental Workflow: Self-Validating Protocol

This protocol ensures data integrity by incorporating "Check Standards" and "Blank Runs" to eliminate memory effects.

EA_Workflow Start Start: Instrument Warm-up (Furnace >980°C) Blank Run Blanks (O2 + He) Until N2 baseline < 50 counts Start->Blank Calib Calibration: Acetanilide (3 runs, R² > 0.999) Blank->Calib CheckStd Validation: Nicotinic Acid (Structural Analog) Calib->CheckStd Decision1 Is Check Std within ±0.3%? CheckStd->Decision1 SamplePrep Sample Prep: this compound Dry at 105°C (2h) + WO3 additive Decision1->SamplePrep Yes Recalibrate Maintenance: Check O2 Dosing / Replace Reactor Decision1->Recalibrate No Analysis Run Sample (Triplicate) SamplePrep->Analysis ResultCheck Result within ±0.4% of Theory? Analysis->ResultCheck Pass PASS: Release Batch ResultCheck->Pass Yes Fail FAIL: Investigate ResultCheck->Fail No SaltCalc Calculate Salt % (Based on C% depression) Fail->SaltCalc Recalibrate->Blank

Figure 1: Decision tree for the elemental analysis of refractory pyridine derivatives.

Step-by-Step Methodology:
  • Drying: this compound can form hydrates. Dry 100 mg of sample in a vacuum oven at 60°C for 4 hours prior to analysis.

  • Weighing: Weigh 2.0 ± 0.2 mg into a tin capsule.

  • Additive: Add ~5 mg of Tungsten Trioxide (WO₃) directly into the capsule to aid combustion.

  • Combustion:

    • Furnace Temp: 1050°C (Flash combustion).

    • Oxygen Dosing: High (10–15 mL) to ensure ring destruction.

  • Calculation: Compare mean values (n=3) to theoretical.

    • Acceptance Criteria: Carbon: 56.86 ± 0.4%; Hydrogen: 6.20 ± 0.3%; Nitrogen: 6.63 ± 0.3%.

Troubleshooting & Interpretation

Issue: Low Carbon, Correct C/N Ratio

  • Cause: Inorganic Salt Contamination (NaCl). The salt adds weight but no carbon, depressing all percentages proportionally.

  • Action: Perform Silver Nitrate (AgNO₃) titration or Ion Chromatography to quantify Chloride.

Issue: High Hydrogen, Low Carbon

  • Cause: Solvent/Moisture retention.

  • Action: Check TGA (Thermogravimetric Analysis) or Karl Fischer titration.

Issue: Low Nitrogen, High Carbon

  • Cause: Incomplete combustion (Char formation).

  • Action: Increase Oxygen dosing time or add more WO₃.

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Acetanilide (Standard Reference Material). Available at: [Link]

  • Wahed, P., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Available at: [Link]

  • Royal Society of Chemistry. "Pyridine: the scaffolds with significant clinical diversity." RSC Advances. Available at: [Link]

Validating Synthesis of 2,6-Diethoxyisonicotinic Acid: A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis of 2,6-Diethoxyisonicotinic Acid via TLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

The Purity Paradox in Pyridine Chemistry

In the synthesis of pharmaceutical intermediates like This compound (a key scaffold for antitubercular and anti-inflammatory agents), researchers often face a "purity paradox." While the molecule appears structurally simple, the competing reactivity of the pyridine ring (N-alkylation vs. O-alkylation) and the polarity of the carboxylic acid moiety create a complex impurity profile that can deceive standard analytical checks.

While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, it is often too slow for real-time reaction monitoring. Thin Layer Chromatography (TLC) , when rigorously validated, serves as the frontline defense, offering immediate, parallel data points that HPLC cannot match in speed.

This guide details a self-validating TLC system for this compound, comparing its efficacy against HPLC and NMR, and providing a robust protocol to distinguish the product from critical impurities like citrazinic acid (starting material) and 2,6-diethoxypyridine (decarboxylated byproduct).

Comparative Landscape: TLC vs. HPLC vs. NMR

To validate the synthesis effectively, one must understand where TLC fits in the analytical hierarchy.

FeatureTLC (Optimized) HPLC (Reverse Phase) 1H NMR
Primary Role Real-time reaction monitoring; Qualitative purity check.Quantitative purity (%) and impurity profiling.Structural confirmation.
Speed Fast (5-10 mins) Slow (20-45 mins/run)Medium (Sample prep + acquisition)
Sensitivity Moderate (µg range)High (ng range)Low (requires mg amounts)
Acid Handling Requires Modification (Acidic mobile phase to prevent tailing).Requires Buffers (pH control).N/A (Solvent dependent).
Blind Spots Co-eluting spots; UV-inactive impurities.Polar compounds eluting in void volume.Inorganic salts; overlap of signals.
Cost LowHighVery High

The Verdict: TLC is the superior tool for in-process control (IPC). However, it must be cross-validated with HPLC for the final product release.

The Validated TLC Protocol

This protocol is designed to separate the target This compound from its likely impurities:

  • 2,6-Dichloroisonicotinic acid (Common Precursor)[1]

  • Citrazinic acid (Hydrolyzed byproduct/Starting material)

  • Mono-ethoxy derivatives (Incomplete reaction)

A. Stationary Phase
  • Material: Silica Gel 60 F

    
     on Aluminum or Glass backing.
    
  • Why: The F

    
     fluorescent indicator is critical for visualizing the UV-active pyridine ring.
    
B. Mobile Phase Optimization

Standard solvents (Hexane/EtOAc) will cause the carboxylic acid product to "streak" or "tail" due to ionization and strong interaction with silanol groups on the silica.

  • Recommended System: Hexane : Ethyl Acetate : Acetic Acid (60 : 38 : 2)

  • Alternative (More Polar): Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1)

Expert Insight: The addition of 1-2% Acetic Acid is non-negotiable. It suppresses the ionization of the carboxylic acid (


), forcing it into its neutral, protonated state. This ensures the product migrates as a compact, defined spot rather than a streak.
C. Visualization (The "Dual-Check" System)

Relying on UV alone is insufficient for acids. Use this two-step visualization:

  • Non-Destructive: View under UV Light (254 nm) .

    • Observation: Dark purple spots on a bright green background.

    • Target: All pyridine derivatives.

  • Selective Stain: Dip in Bromocresol Green solution.

    • Preparation: 0.04g Bromocresol Green in 100mL EtOH, add 0.1M NaOH dropwise until solution is just blue.

    • Observation:Bright Yellow spots on a Blue background.

    • Target: Specific for Carboxylic Acids (pKa < 5).

    • Differentiation: Decarboxylated byproducts (no -COOH) will remain blue/invisible in this step, instantly distinguishing them from the product.

Experimental Validation Logic

To ensure the spot you see is actually this compound, follow this logic:

I. The "Co-Spot" (Spiking) Technique

Never run the reaction mixture (RM) alone. Always run a three-lane plate:

  • Lane 1: Starting Material (SM) Standard (e.g., 2,6-dichloroisonicotinic acid).

  • Lane 2: Co-spot (50% RM + 50% SM).

  • Lane 3: Reaction Mixture (RM).

  • Success Criteria: Lane 2 must show two distinct spots (if reaction is incomplete) or a single spot matching Lane 3 (if complete). If Lane 2 shows a "figure-8" or merged blob, your separation is poor—adjust the mobile phase.

II. Relative Rf Value Hierarchy (Predicted)

In the recommended acidic mobile phase (Hexane:EtOAc:AcOH), the polarity order dictates migration:

  • 2,6-Diethoxypyridine (Byproduct): Highest Rf (Non-polar, no H-bonding acid group).

  • This compound (Product): Medium Rf (Less polar than SM due to ethyl groups masking polar regions).

  • 2,6-Dichloroisonicotinic acid (SM): Medium-Low Rf .

  • Citrazinic Acid (Impurity): Lowest Rf (Baseline). Very polar due to hydroxyl groups and acid moiety.

Workflow: Reaction Monitoring Decision Tree

The following diagram illustrates the critical decision-making process during synthesis, integrating the TLC validation steps.

TLC_Validation_Workflow Start Start Reaction (2,6-Dichloroisonicotinic acid + NaOEt) Sampling Sample Aliquot (t=1h) Start->Sampling Prep Mini-Workup (Acidify to pH 3 & Extract w/ EtOAc) Sampling->Prep TLC_Run Run TLC (Hex:EtOAc:AcOH 60:38:2) Prep->TLC_Run Viz_UV Visualize UV (254nm) Check for Disappearance of SM TLC_Run->Viz_UV Viz_Stain Stain: Bromocresol Green Confirm Acid Functionality Viz_UV->Viz_Stain Decision Is SM visible in Co-Spot Lane? Viz_Stain->Decision Continue Continue Heating Decision->Continue Yes (Incomplete) Check_Impurity Check for Byproducts (High Rf Spot = Decarboxylation?) Decision->Check_Impurity No (Complete) Continue->Sampling Quench Quench & Isolate Check_Impurity->Quench Profile Acceptable

Figure 1: Decision tree for monitoring the synthesis of this compound using validated TLC protocols.

Troubleshooting Common Issues
IssueCauseSolution
Streaking / Tailing Ionization of carboxylic acid.Increase Acetic Acid concentration in mobile phase (up to 5%). Ensure plate is dried thoroughly before running.
"Ghost" Spots Decomposition on silica.Some pyridine acids are acid-labile. Run 2D-TLC: Run solvent, dry, turn 90°, run again. If spots appear off-diagonal, the compound is degrading on the plate.
No Separation of SM/Product Similar polarity.Change selectivity. Switch from Ethyl Acetate to Dichloromethane or Chloroform as the primary solvent.
Dark Background in UV Solvent contamination.Ensure mobile phase solvents are HPLC grade. Acetic acid can sometimes absorb UV; dry plate completely with a heat gun before viewing.
References
  • Fischer, G. (2023). The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid). ResearchGate. Retrieved from [Link]

  • Florida International University. (n.d.). TLC Visualization Methods: Bromocresol Green Stain. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Thin Layer Chromatography Stains and Recipes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots. Retrieved from [Link]

Sources

A Predictive Spectroscopic Guide to the Structural Validation of 2,6-Diethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Every subsequent biological assay, pharmacokinetic study, and clinical trial rests on the certainty that the compound in the vial is precisely the compound intended. Spectroscopic analysis provides the empirical bedrock for this certainty.

This guide offers an in-depth, predictive framework for the structural validation of 2,6-Diethoxyisonicotinic acid. In the absence of published experimental spectra for this specific molecule, we will leverage established spectroscopic principles and comparative data from analogous structures to forecast the expected spectral outcomes. This approach not only provides a robust template for future experimental work but also serves as a valuable educational tool in spectroscopic interpretation. We will delve into the causality behind the expected spectral features across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing detailed protocols that constitute a self-validating system for structural confirmation.

The Blueprint: Molecular Structure of this compound

A clear understanding of the molecule's architecture is paramount before interpreting its spectral data. The structure, presented below, reveals key features: a symmetrically substituted pyridine ring, two ethoxy groups, and a carboxylic acid moiety. This symmetry and the interplay of electron-donating ethoxy groups and the electron-withdrawing carboxylic acid group will be central to our spectral predictions.

Caption: Molecular structure of this compound.

A Unified Workflow for Spectroscopic Validation

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Compound Synthesized this compound Purification Purification (e.g., Crystallization/Chromatography) Compound->Purification SamplePrep Prepare Samples for Analysis (Dissolve in appropriate deuterated solvents, etc.) Purification->SamplePrep NMR ¹H & ¹³C NMR SamplePrep->NMR FTIR FT-IR SamplePrep->FTIR MS Mass Spectrometry SamplePrep->MS Analyze Analyze & Assign Spectra NMR->Analyze FTIR->Analyze MS->Analyze Compare Compare with Predicted Data & Analogs Analyze->Compare Confirm Structure Confirmation Compare->Confirm

Caption: General workflow for spectroscopic validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to serve as the 0 ppm reference point.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Utilize a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 14.01Hbroad singlet-Carboxylic acid (-COOH)
~7.0 - 7.22Hsinglet-Pyridine H-3, H-5
~4.4 - 4.64Hquartet~7.0Ethoxy (-OCH₂-)
~1.3 - 1.56Htriplet~7.0Ethoxy (-CH₃)
Interpretation and Comparative Rationale
  • Carboxylic Acid Proton (~13-14 ppm): The acidic proton of the carboxylic acid is expected to appear far downfield as a broad singlet. This significant deshielding is characteristic and its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (~7.0-7.2 ppm): Due to the molecule's C₂ symmetry, the two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent. They are flanked by two ethoxy groups, which are electron-donating. These groups increase the electron density on the ring, causing an upfield (shielding) shift compared to unsubstituted pyridine. Given their equivalence and lack of adjacent protons, they are predicted to appear as a single singlet. For comparison, the aromatic protons of 2,6-lutidine appear as a triplet and a doublet, but the strong electron-donating nature of the ethoxy groups and the symmetry of our target molecule lead to the prediction of a singlet in a more shielded region.[1]

  • Ethoxy Protons: The ethoxy groups will give rise to two distinct signals.

    • Methylene Protons (-OCH₂-) (~4.4-4.6 ppm): These protons are directly attached to an oxygen atom, which is highly electronegative, thus they are deshielded and appear downfield. They are adjacent to a methyl group with three protons, so according to the n+1 rule, they will be split into a quartet (3+1=4).

    • Methyl Protons (-CH₃) (~1.3-1.5 ppm): These protons are further from the electronegative oxygen and are therefore more shielded, appearing upfield. They are adjacent to a methylene group with two protons, resulting in a triplet (2+1=3).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. It is highly complementary to ¹H NMR.

Experimental Protocol: ¹³C NMR
  • Sample and Instrumentation: The same sample prepared for ¹H NMR can be used. The spectrum is acquired on the same spectrometer, switching to the ¹³C channel.

  • Acquisition Parameters: A standard proton-decoupled pulse sequence is used. This is crucial as it collapses the C-H coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~165 - 170Carboxylic acid (-C OOH)
~160 - 165Pyridine C -2, C -6
~145 - 150Pyridine C -4
~105 - 110Pyridine C -3, C -5
~62 - 65Ethoxy (-OC H₂-)
~14 - 16Ethoxy (-C H₃)
Interpretation and Comparative Rationale
  • Symmetry: Due to the molecule's symmetry, only 6 distinct carbon signals are expected.

  • Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.

    • C-2 and C-6 (~160-165 ppm): These carbons are attached to both the electronegative nitrogen and the electron-donating ethoxy groups. The deshielding effect of being adjacent to nitrogen is typically dominant, but the ether linkage also has a strong deshielding effect, placing these carbons far downfield. In pyridine itself, C-2/C-6 are at ~150 ppm; the attached oxygen will shift this further downfield.[2]

    • C-4 (~145-150 ppm): This carbon is attached to the electron-withdrawing carboxylic acid group, causing a downfield shift from the ~136 ppm seen in unsubstituted pyridine.[2]

    • C-3 and C-5 (~105-110 ppm): These carbons are ortho to the electron-donating ethoxy groups, which causes a significant upfield (shielding) shift compared to the ~124 ppm observed in pyridine.[2] This strong shielding is a key diagnostic feature.

  • Ethoxy Carbons:

    • Methylene Carbon (-OCH₂-) (~62-65 ppm): This carbon is directly bonded to oxygen and is found in the typical range for sp³ carbons attached to an electronegative atom.

    • Methyl Carbon (-CH₃) (~14-16 ppm): This terminal methyl carbon is the most shielded (upfield) signal in the spectrum.

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Predicted FT-IR Data
Predicted Absorption Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (very broad)O-H stretchCarboxylic Acid
3000 - 2850 (medium)C-H stretch (sp³)Ethoxy Alkyl Chains
~3100 - 3000 (weak)C-H stretch (sp²)Aromatic Ring
~1725 - 1700 (strong, sharp)C=O stretchCarboxylic Acid
~1600, ~1580, ~1470 (medium)C=C and C=N stretchesAromatic Ring
~1250 and ~1050 (strong)C-O stretchEther and Carboxylic Acid
Interpretation and Comparative Rationale
  • O-H Stretch (3300-2500 cm⁻¹): The most prominent feature for a carboxylic acid is an extremely broad O-H stretching band due to strong intermolecular hydrogen bonding (dimerization).[3] This broad absorption often overlaps with the C-H stretching region.[4]

  • C-H Stretches (3100-2850 cm⁻¹): Two types of C-H stretches are expected: the sp³ C-H stretches from the ethoxy groups just below 3000 cm⁻¹, and the weaker sp² C-H stretches from the pyridine ring just above 3000 cm⁻¹.[5]

  • C=O Stretch (~1725-1700 cm⁻¹): A strong, sharp absorption in this region is definitive for the carbonyl group of the carboxylic acid.[3] Its exact position can be influenced by conjugation and hydrogen bonding.

  • Aromatic Ring Stretches (~1600-1470 cm⁻¹): Multiple bands in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretches (~1250 and ~1050 cm⁻¹): Strong absorptions are expected for the C-O single bond stretches. Aromatic ethers typically show a strong band around 1250 cm⁻¹ (asymmetric stretch), while the C-O stretch of the carboxylic acid and the symmetric ether stretch will contribute to absorptions in the 1100-1000 cm⁻¹ region.[5]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, often causing it to fragment. Electrospray Ionization (ESI) is a softer technique that would likely yield a strong protonated molecular ion [M+H]⁺. We will predict the EI fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is recorded, generating the mass spectrum.

Predicted Mass Spectrometry Data (EI)
  • Molecular Formula: C₉H₁₁NO₄

  • Molecular Weight: 197.19 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 197

Predicted m/zPredicted Lost FragmentFormula of FragmentInterpretation
197--Molecular Ion [M]⁺
168-C₂H₅EthylLoss of an ethyl radical from an ethoxy group
152-OC₂H₅EthoxyLoss of an ethoxy radical
152-COOHCarboxylLoss of the carboxylic acid group
124-C₂H₅, -CO₂Ethyl and Carbon DioxideSubsequent fragmentation
Interpretation and Comparative Rationale
  • Molecular Ion Peak (m/z 197): The presence of a peak at m/z 197 would confirm the molecular weight of the compound. The stability of the aromatic ring should allow for a reasonably observable molecular ion peak.

  • Key Fragmentations: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

    • Loss of an Ethyl Radical (m/z 168): A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen. The loss of an ethyl radical (•CH₂CH₃, 29 Da) is a highly probable event.

    • Loss of an Ethoxy Radical (m/z 152): Cleavage of the Ar-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

    • Loss of the Carboxyl Group (m/z 152): Decarboxylation is a characteristic fragmentation for aromatic carboxylic acids, leading to the loss of a •COOH radical (45 Da).[6] The coincidence of this loss with the loss of an ethoxy group at m/z 152 would need to be resolved by high-resolution mass spectrometry.

    • Further Fragmentation: The initial fragment ions will undergo further fragmentation, providing a complex but informative pattern that can be pieced together to confirm the connectivity of the molecule.

Conclusion

This guide provides a comprehensive, multi-faceted spectroscopic prediction for the structure of this compound. The convergence of predicted data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry creates a detailed and robust analytical fingerprint. The key identifying features include the singlet for the two equivalent aromatic protons in ¹H NMR, the highly shielded C-3/C-5 carbons in ¹³C NMR, the characteristic very broad O-H and sharp C=O stretches in the FT-IR spectrum, and a molecular ion at m/z 197 with predictable losses of ethyl and carboxyl moieties in the mass spectrum. While this guide serves as an authoritative predictive framework, the ultimate validation requires the acquisition and interpretation of experimental data, which can be confidently benchmarked against the analyses presented herein.

References

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Prakash, O., et al. (2018). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry.
  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-lutidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ResearchGate. (n.d.).
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement.
  • Supporting Information. (n.d.). 1H NMR and 13C NMR spectra of N-Oxide products.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.).
  • ERIC. (2023).

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,6-Diethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. CAS Number: 5397-75-1 Chemical Family: Pyridinecarboxylic Acids / Alkoxypyridines[1]

Core Directive: The "Cradle-to-Grave" Stewardship

As a Senior Application Scientist, I emphasize that safety does not end when the experiment concludes. The disposal of 2,6-Diethoxyisonicotinic acid requires a protocol that respects its chemical functionality: a weak organic acid coupled with an electron-rich pyridine ring.[1]

This guide moves beyond generic advice. It treats the disposal process as a scientific workflow, ensuring that the chemical's potential reactivity (acidity and organic load) is neutralized before it leaves your control. The ultimate goal is high-temperature incineration by a licensed facility, but your lab-side preparation determines the safety of that journey.[1]

Hazard Identification & Chemical Behavior

Before disposal, you must understand what you are handling.[1] While specific GHS data for this exact CAS (5397-75-1) can be sparse, we apply Structure-Activity Relationship (SAR) logic based on its close analog, 2,6-Dichloroisonicotinic acid (CAS 5398-44-7).[1]

PropertyCharacteristicDisposal Implication
Acidity Weak Organic Acid (pKa ~3-5)Can mobilize heavy metals if mixed with metal salts.[1] Do not mix with cyanides or sulfides (risk of HCN/H₂S gas).[1]
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized.[1] Requires anti-static precautions during bulk transfer.[1]
Reactivity Ethoxy SubstituentsGenerally stable aryl ethers.[1] Unlike aliphatic ethers (e.g., diethyl ether), these do not typically form explosive peroxides, but they add significant organic carbon load.
Incompatibility Strong OxidizersViolent reaction risk.[1] Segregate strictly from nitric acid or perchlorates.
Pre-Disposal Characterization & Decision Matrix

Effective disposal starts with characterization.[1] You must determine if the waste is "Pure Substance," "Solution," or "Contaminated Debris."

Disposal Workflow Diagram

The following logic flow ensures you select the correct waste stream, preventing dangerous cross-reactions in the waste drum.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Container A: Solid Hazardous Waste (HDPE Wide-Mouth) Solid->ContainerSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck ContainerOrg Container C: Organic Waste Stream (Halogenated vs Non-Halogenated) Organic->ContainerOrg Segregate by Solvent Neutralize Neutralize to pH 5-9 pHCheck->Neutralize If pH < 2 or > 12.5 ContainerAq Container B: Aqueous Waste (No Heavy Metals) pHCheck->ContainerAq If pH 5-9 Neutralize->ContainerAq

Figure 1: Decision matrix for segregating this compound waste streams. Note the critical pH check for aqueous solutions to prevent corrosion of waste drums.

Detailed Disposal Protocols
Scenario A: Disposal of Solid Pure Substance

Context: Expired reagent or excess synthesis product.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid glass for solids to prevent breakage during compaction/transport.[1]

  • Labeling: Mark the container clearly with:

    • "Hazardous Waste - Solid"[1]

    • Chemical Name: "this compound"[2][3]

    • Hazard Class: "Irritant" (GHS Exclamation Mark).[1][4]

  • Transfer:

    • Wear N95 mask or work in a fume hood to avoid inhaling dust.[1]

    • Use a plastic spatula (anti-static) to transfer the solid.[1]

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Organic Acids." Do not store next to bases (e.g., Sodium Hydroxide) or oxidizers.

Scenario B: Disposal of Reaction Mixtures (Organic Solvents)

Context: Mother liquor from recrystallization or reaction filtrate.

  • Solvent Identification: Determine the primary solvent (e.g., Ethanol, Ethyl Acetate, DCM).

  • Halogenation Check:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.[1]

    • If solvent is Ethanol, Methanol, or Ethyl Acetate : Use the Non-Halogenated Waste stream.

  • Compatibility: this compound is compatible with standard organic waste streams.[1] It will be incinerated.[1]

  • Precipitation Risk: If the concentration is high, the acid may precipitate out of solution when mixed with other wastes.[1] Recommendation: Dilute with the parent solvent before adding to the central waste carboy to prevent clogging the container neck.[1]

Scenario C: Aqueous Waste & Glassware Washing

Context: Rinsing flasks after synthesis.

  • First Rinse (Organic): Rinse the flask with a small volume of acetone or ethanol.[1] Dispose of this rinse into the Organic Waste container (Scenario B). Rationale: This removes the bulk of the organic acid.

  • Second Rinse (Aqueous): Wash with water and detergent.[1]

  • pH Check: Test the pH of the wash water.[1]

    • If pH < 5: Neutralize with dilute Sodium Bicarbonate (

      
      ) until bubbling stops.[1]
      
    • Reasoning: Acidic waste can corrode metal safety cans.[1] Neutralization protects the integrity of the waste container.[1]

  • Disposal: Pour the neutralized aqueous rinse into the Aqueous Waste container.

Waste Stream Management & Regulatory Compliance
Regulatory BodyClassificationAction Required
RCRA (USA) Not explicitly P- or U-listed.[1]Classify as Characteristic Waste if pH < 2 (D002).[1] Otherwise, manage as "Non-Regulated Chemical Waste" destined for incineration.[1]
EPA Compatibility Group 1-A (Organic Acids).[1]NEVER mix with Group 1-B (Metals, Hydrides) or Group 10-A (Oxidizers).[1]
DOT (Transport) Likely Class 9 (Misc) or Not Regulated (Solid).[1]Ensure "Overpack" drums are used if shipping off-site.[1]

The Ultimate Fate: The standard industry practice for pyridine derivatives is Rotary Kiln Incineration .[1] The high temperature ensures the complete destruction of the pyridine ring and the ethoxy groups, converting them to


, 

, and

(which are scrubbed).
Emergency Procedures (Spills)
  • Solid Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel or use a HEPA vacuum.[1]

    • Place debris in the Solid Waste container.[1]

    • Wipe area with dilute Sodium Bicarbonate solution to neutralize residues.[1]

  • Solution Spill:

    • Absorb with Vermiculite or Clay absorbent .[1]

    • Do not use paper towels for concentrated acid solutions (fire risk if oxidizers are present, though low risk here).[1]

    • Scoop into a plastic bag, seal, and label as "Spill Debris - Hazardous."[1]

References
  • National Center for Biotechnology Information (PubChem). (2025).[1][5] 2,6-Dichloroisonicotinic acid (CID 94830) - Structure-Activity Relationship Data. Retrieved February 4, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Managing Hazardous Waste at Academic Laboratories. Retrieved February 4, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethoxyisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2,6-Diethoxyisonicotinic acid

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